5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
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Overview
Description
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is an organic compound with the molecular formula C13H18INO. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and methyl iodide.
Methylation: The 5-methoxyindole undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Indolium Salt: The resulting product is then treated with additional methyl iodide to form the indolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: A closely related compound with similar structural features.
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: Another derivative with a hydroxyl group at the 5-position.
Uniqueness
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and interactions with other molecules.
Properties
Molecular Formula |
C13H18INO |
---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
5-methoxy-1,2,3,3-tetramethylindol-1-ium;iodide |
InChI |
InChI=1S/C13H18NO.HI/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4;/h6-8H,1-5H3;1H/q+1;/p-1 |
InChI Key |
RWQPMAMEPSNFTP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)C.[I-] |
Origin of Product |
United States |
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